cimifugin,(S)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

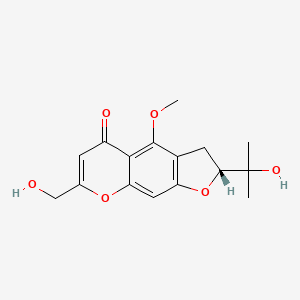

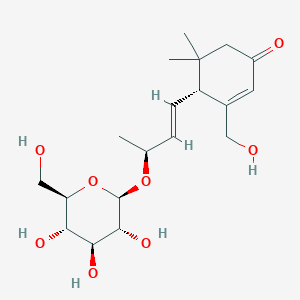

Cimifugin is a bioactive compound primarily derived from the roots of Saposhnikovia divaricata, a traditional Chinese medicinal herb. It is known for its anti-inflammatory, analgesic, and anti-allergic properties. Cimifugin has been widely studied for its potential therapeutic applications, particularly in the treatment of allergic diseases and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cimifugin can be isolated from the roots of Saposhnikovia divaricata through various extraction methods. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantitative analysis and isolation of cimifugin. The roots are typically extracted with methanol or ethanol, followed by purification using HPLC .

Industrial Production Methods: In industrial settings, cimifugin is often extracted using large-scale solvent extraction techniques. The roots of Saposhnikovia divaricata are ground into a fine powder and subjected to solvent extraction using methanol or ethanol. The extract is then concentrated and purified using chromatographic techniques to obtain cimifugin in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cimifugin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its chemical behavior.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cimifugin.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce cimifugin.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the cimifugin molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cimifugin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Cimifugin has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a reference compound in chromatographic studies to develop and validate analytical methods for the quantification of bioactive compounds in herbal medicines .

Biology:

- Studied for its anti-inflammatory and immunomodulatory effects in cellular and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various biological systems .

Medicine:

- Investigated for its potential therapeutic applications in treating allergic diseases, such as allergic rhinitis and atopic dermatitis. Cimifugin has been found to alleviate allergic symptoms and reduce inflammation by modulating immune responses .

Industry:

- Used in the development of herbal formulations and dietary supplements aimed at providing anti-inflammatory and anti-allergic benefits. Cimifugin is also explored for its potential use in skincare products due to its anti-inflammatory properties .

Mechanism of Action

Cimifugin exerts its effects through various molecular targets and pathways:

SIRT2 Modulation: Cimifugin has been shown to modulate the expression of Sirtuin 2 (SIRT2), a protein involved in regulating inflammation and cell survival.

Inhibition of NF-κB Signaling: Cimifugin suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response.

Reduction of Pro-inflammatory Cytokines: Cimifugin decreases the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-13 (IL-13), and interleukin-31 (IL-31), thereby mitigating inflammation and allergic responses.

Comparison with Similar Compounds

Cimifugin can be compared with other similar compounds derived from Saposhnikovia divaricata and related plants:

Norcimifugin: Similar to cimifugin, norcimifugin is another bioactive compound found in Saposhnikovia divaricata.

Prim-O-glucosylcimifugin: This compound is a glucoside derivative of cimifugin and exhibits similar biological activities.

Cimifugin-4’-O-[6’'-feruloyl]-β-D-glucopyranoside: A novel compound isolated from Cimicifuga foetida, it possesses strong anti-tumor, anti-inflammatory, and antiviral properties.

Cimifugin stands out due to its well-documented anti-inflammatory and anti-allergic effects, making it a valuable compound for further research and therapeutic development.

Properties

Molecular Formula |

C16H18O6 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

(2R)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m1/s1 |

InChI Key |

ATDBDSBKYKMRGZ-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)

![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)

![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)